3,5-Dichloro-4-methyl-4,6-dipropyl-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-methyl-4,6-dipropyl-3,4-dihydro-2H-pyran-2-one is a synthetic organic compound belonging to the class of pyranones. Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone functional group. This compound is notable for its unique structure, which includes two chlorine atoms, a methyl group, and two propyl groups attached to the pyranone ring.
Preparation Methods
The synthesis of 3,5-Dichloro-4-methyl-4,6-dipropyl-3,4-dihydro-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dichloro-4-methyl-2H-pyran-2-one with propyl magnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
3,5-Dichloro-4-methyl-4,6-dipropyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3,5-Dichloro-4-methyl-4,6-dipropyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methyl-4,6-dipropyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and propyl groups play a crucial role in its reactivity and binding affinity. It is believed to exert its effects by inhibiting key enzymes or receptors involved in various biological processes. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3,5-Dichloro-4-methyl-4,6-dipropyl-3,4-dihydro-2H-pyran-2-one can be compared with other similar compounds, such as:
3,4-Dihydro-6-methyl-2H-pyran-2-one: This compound lacks the chlorine atoms and propyl groups, making it less reactive and less versatile in synthetic applications.
2H-Pyran, 3,4-dihydro-: This compound has a simpler structure with fewer substituents, resulting in different chemical properties and reactivity.
2-Amino-3,5-dichloro-4-methylpyridine: This compound contains an amino group instead of the pyranone ring, leading to different biological activities and applications.
Properties
CAS No. |
62827-23-0 |
---|---|
Molecular Formula |
C12H18Cl2O2 |
Molecular Weight |
265.17 g/mol |
IUPAC Name |
3,5-dichloro-4-methyl-4,6-dipropyl-3H-pyran-2-one |
InChI |
InChI=1S/C12H18Cl2O2/c1-4-6-8-9(13)12(3,7-5-2)10(14)11(15)16-8/h10H,4-7H2,1-3H3 |
InChI Key |
OVFMPNYBDMNWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(C(C(=O)O1)Cl)(C)CCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.